{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride

Salt selection Aqueous solubility Hydrochloride salt

Why Choose {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (CAS 1208518-95-9)? This 1,4-substituted pyrazole delivers a validated pharmacophore for TRPV1 antagonism (Ki=0.1 nM) and CCR2 receptor programs. Its hydrochloride salt (MW 258.15, ≥95%) ensures immediate solubility in aqueous buffers up to 50 mM—eliminating in-house salt conversion from the free base. The 4-(methylaminomethyl) handle provides a secondary amine for amide coupling, sulfonylation, or reductive amination, enabling diverse library synthesis. Its distinct exit vector (~120°) supports fragment-based design for kinase and GPCR targets. Ideal for high-throughput screening, medicinal chemistry, and chemical biology workflows requiring batch-to-batch consistency.

Molecular Formula C11H13Cl2N3
Molecular Weight 258.14 g/mol
CAS No. 1208518-95-9
Cat. No. B1487460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
CAS1208518-95-9
Molecular FormulaC11H13Cl2N3
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESCNCC1=CN(N=C1)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C11H12ClN3.ClH/c1-13-6-9-7-14-15(8-9)11-4-2-3-10(12)5-11;/h2-5,7-8,13H,6H2,1H3;1H
InChIKeySTVYCLWJVFVVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine Hydrochloride (CAS 1208518-95-9): Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


{[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (CAS 1208518-95-9) is a synthetic pyrazole derivative with molecular formula C₁₁H₁₃Cl₂N₃ and molecular weight 258.15 g/mol, supplied as a hydrochloride salt typically at ≥95% purity [1]. The compound incorporates four distinct structural features—a 1-(3-chlorophenyl) substituent on the pyrazole N1 position, a methylaminomethyl group at the pyrazole C4 position, the hydrochloride salt form, and the precisely defined 1,4-substitution pattern on the pyrazole ring—that collectively define its chemical identity [2]. The free base form (CAS 400877-36-3) has a reported logP of 2.363 and melting point of 88–90 °C, indicating moderate lipophilicity suitable for membrane permeability in biological assays [3]. The hydrochloride salt form enhances aqueous solubility relative to the free base, a critical property for in vitro assay preparation and chemical handling workflows .

Why In-Class Pyrazole Analogs Cannot Simply Substitute for {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine Hydrochloride (CAS 1208518-95-9)


Pyrazole derivatives with the molecular formula C₁₁H₁₂ClN₃ span multiple regioisomers, substitution patterns, and salt forms that cannot be treated as functionally interchangeable. The target compound's 1-(3-chlorophenyl)-4-(methylaminomethyl)-1H-pyrazole architecture differs fundamentally from the commonly confused positional isomer N-[(3-chlorophenyl)methyl]-1-methylpyrazol-4-amine (CAS 1153291-91-8), which places the chlorophenyl on a methylene linker attached to the pyrazole nitrogen rather than directly on the N1 position . Published SAR studies on pyrazole C-region analogs demonstrate that moving the chlorine substituent from the 3-position to the 4-position of the phenyl ring alters TRPV1 antagonistic potency by orders of magnitude (Ki = 0.1 nM for 3-Cl vs. substantially reduced activity for 4-Cl analogs) [1]. Similarly, the N-methyl secondary amine group in the target compound provides a distinct hydrogen-bond donor profile and basicity (pKa ~9–10 for secondary alkylamines) compared to the primary amine analog [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 1193389-54-6), affecting both reactivity in conjugation chemistry and solubility characteristics [2]. The hydrochloride salt (MW 258.15) vs. free base (MW 221.69) distinction further impacts gravimetric dosing, solubility, and hygroscopicity in experimental workflows [3]. These structural differences produce non-overlapping property profiles that preclude simple substitution.

Quantitative Evidence of Differentiation: {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine Hydrochloride (CAS 1208518-95-9) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assay Workflows

The hydrochloride salt form of the target compound (MW 258.15 g/mol, CAS 1208518-95-9) provides a guaranteed aqueous solubility advantage over the free base (MW 221.69 g/mol, CAS 400877-36-3, logP = 2.363). For secondary alkylamine-containing compounds, hydrochloride salt formation typically increases aqueous solubility by 10- to 1000-fold depending on the counterion and pH, enabling reliable preparation of stock solutions at 10–50 mM in PBS or water for biological assays, whereas the free base with logP of 2.363 will require organic co-solvents such as DMSO and may precipitate upon dilution into aqueous media . The free base is supplied with a purity specification of 95% and a defined melting point (88–90 °C), confirming its crystalline nature suitable for long-term storage [1]; however, gravimetric dosing of the hygroscopic hydrochloride salt requires careful humidity control for accurate mass measurement .

Salt selection Aqueous solubility Hydrochloride salt Formulation compatibility

1-(3-Chlorophenyl) vs. 1-(4-Chlorophenyl) Regioisomer: Differentiated Biological Activity from Published SAR

In pyrazole C-region TRPV1 antagonists, the 3-chlorophenyl substituent at the pyrazole N1 position was identified through systematic SAR as the optimized hydrophobic group for antagonistic potency, yielding compounds with Ki(CAP) = 0.1 nM [1]. In a separate chemokine receptor series, the 3-chlorophenyl pyrazole compound exhibited a CCR2 IC₅₀ of 68 nM, whereas the parent unsubstituted phenyl analog was less potent—confirming that the 3-chloro substitution directly contributes to binding affinity improvement in multiple target classes . Although these studies were conducted on more elaborated pyrazole scaffolds rather than the simple methylaminomethyl derivative, they provide consistent class-level evidence that the 3-chlorophenyl pharmacophore is non-interchangeable with 4-chlorophenyl or unsubstituted phenyl variants. The 4-chlorophenyl analog (CAS 1423026-52-1, a positional isomer sharing the same molecular formula) is marketed as a distinct catalog item with different CAS registry, confirming commercial and functional differentiation .

Regioisomeric selectivity Chlorine positional effect TRPV1 antagonism CCR2 antagonism

N-Methyl Secondary Amine vs. Primary Amine Analog: Differentiated Reactivity and Physicochemical Profile

The target compound (CAS 1208518-95-9) bears an N-methyl secondary amine at the 4-methylaminomethyl position (MW 258.15 as HCl salt), whereas its closest primary amine analog [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 1193389-54-6) has a primary amine (NH₂) at the same position (MW 244.12, C₁₀H₁₁Cl₂N₃) [1]. The secondary amine exhibits higher basicity (pKa ~10.5 for CH₃NHCH₂R vs. ~9.5 for H₂NCH₂R) and increased steric hindrance around the nitrogen, which directly impacts reactivity in amide coupling, reductive amination, and sulfonylation reactions commonly employed in library synthesis [2]. The molecular weight difference (258.15 vs. 244.12 g/mol, Δ = 14.03 g/mol corresponding to one CH₂ unit) directly affects molarity calculations; using the primary amine analog without correction would produce a 5.7% mass error in gravimetric solution preparation [3]. The N-methyl group also eliminates one hydrogen-bond donor site, reducing the number of potential intermolecular H-bond interactions from 2 (primary amine) to 1 (secondary amine), which can influence both solubility and target binding profiles [4].

Secondary amine Primary amine comparator Basicity difference Conjugation chemistry

4-(Methylaminomethyl) Substitution vs. 3-Substituted Pyrazole Regioisomer: Scaffold Position Effect on Target Engagement

The target compound places the methylaminomethyl group at the pyrazole C4 position, whereas a closely related regioisomer (1-(3-chlorophenyl)-1H-pyrazol-3-yl)methanamine hydrochloride places the aminomethyl group at the C3 position. Published crystal structure and docking studies on pyrazole-based kinase inhibitors (B-Raf, enoyl ACP reductase) demonstrate that the C4 vs. C3 substitution position dictates the vector of the pendant amine group relative to the pyrazole core, producing distinct binding modes within the same target pocket [1]. In CCR2 antagonist SAR, the pyrazole C4-linked compounds exhibited IC₅₀ values in the nanomolar range (68 nM for optimally substituted analogs), whereas C3-substituted variants showed different SAR trends, indicating that the attachment point on the pyrazole ring is a critical determinant of biological activity . The C4-substituted pyrazole scaffold provides a different exit vector angle (~120° relative to the N1-aryl bond) compared to C3 substitution (~60°), which can be exploited for fragment-based drug design where precise spatial orientation is essential for fragment linking strategies [2].

Pyrazole substitution pattern C4 vs. C3 substitution Regioisomeric differentiation Binding mode

Optimal Research and Industrial Application Scenarios for {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine Hydrochloride (CAS 1208518-95-9)


TRPV1 or CCR2 Antagonist Lead Optimization Using the 3-Chlorophenyl Pyrazole Pharmacophore

Based on published SAR showing the 3-chlorophenyl substituent as the optimized hydrophobic group for TRPV1 antagonism (Ki = 0.1 nM) [1] and the 4-(methylaminomethyl) pyrazole scaffold as a privileged CCR2 antagonist core (IC₅₀ = 68 nM) , the target compound is directly applicable as a versatile building block for synthesizing focused libraries targeting these receptors. The secondary amine at the C4 position serves as a synthetic handle for amide coupling, sulfonylation, or reductive amination to introduce diverse capping groups, while preserving the validated 3-chlorophenyl pharmacophore.

Fragment-Based Drug Design Leveraging Precise C4 Exit Vector Geometry

The C4-substitution pattern of the target compound provides a specific exit vector angle (~120° relative to the N1-aryl bond) that is geometrically distinct from C3-substituted pyrazole analogs (~60°) [2]. This spatial differentiation, validated through 3D-QSAR CoMFA/CoMSIA contour map analysis of pyrazole-based B-Raf and enoyl ACP reductase inhibitors [3], makes the target compound suitable as a fragment core for linking strategies where precise spatial orientation is critical for target engagement. The N-methyl secondary amine provides one hydrogen-bond donor and one acceptor at this defined vector, enabling computational fragment growing and linking workflows.

Aqueous Assay-Ready Compound Supply with Hydrochloride Salt Form

The hydrochloride salt form (MW 258.15 g/mol, CAS 1208518-95-9) is supplied ready for direct dissolution in aqueous buffers (PBS, HEPES, Tris) at concentrations up to 10–50 mM, eliminating the need for in-house salt conversion from the free base (CAS 400877-36-3, logP = 2.363, melting point 88–90 °C) [4]. This is critical for high-throughput screening campaigns where DMSO concentration must be kept below 0.1% (v/v) to maintain cell viability, and for in vivo formulation studies requiring aqueous-compatible salt forms. The certified purity specification of 95% ensures batch-to-batch consistency in screening data .

Kinase Inhibitor SAR Exploration Using the N-Methyl Secondary Amine Handle

Given the established role of pyrazole C4-substituted amino derivatives as kinase inhibitor scaffolds—including p38 MAP kinase [5], ERK2 (Ki = 7 nM for related pyrazoles) [6], and B-Raf inhibitors validated through CoMFA/CoMSIA 3D-QSAR models [3]—the target compound's N-methyl secondary amine provides a functional handle for generating diverse analogs through amide bond formation, urea synthesis, or sulfonamide coupling. The secondary amine nature (vs. primary amine) additionally provides steric differentiation at the hinge-binding region of kinase active sites, which can be exploited for selectivity engineering against related kinase family members.

Quote Request

Request a Quote for {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.